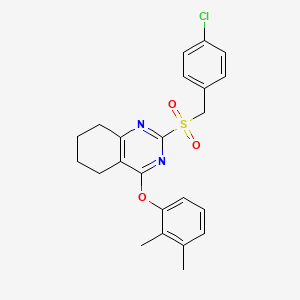![molecular formula C13H19Cl2F3N2 B2820191 4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1707361-63-4](/img/structure/B2820191.png)
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride” is a chemical compound used in scientific research . It has a unique structure that offers potential applications in drug development, chemical synthesis, and medicinal chemistry.
Molecular Structure Analysis
The empirical formula of this compound is C13H16F3N . The molecular weight is 243.27 . The SMILES string representation is FC(F)(F)C1=CC=CC(CC2CCNCC2)=C1 .Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the search results .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into drug molecules has led to significant advancements in pharmaceuticals. The TFM group is no exception. Researchers have explored TFM-containing compounds for their pharmacological activities. Specifically, this compound has been investigated for its potential as an antibacterial agent . Further studies are needed to fully understand its mechanism of action and therapeutic efficacy.
Agricultural and Horticultural Applications
In the realm of agriculture, derivatives of this compound have shown promise. For instance, a study highlighted the potential of a 1-benzyl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivative in combating plant pathogens affecting tomato plants. The TFM group’s presence underscores its potential in agrochemicals.
Chemical Synthesis Intermediates
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride serves as an intermediate in chemical synthesis. Researchers utilize it to create more complex molecules. Its unique structure and reactivity make it valuable for constructing novel compounds in the lab .
Organofluorine Catalysis
Fluorine-containing compounds play a crucial role in catalysis. The TFM group’s presence can enhance reaction rates and selectivity. Researchers explore its use in various catalytic processes, including asymmetric synthesis and cross-coupling reactions .
Materials Science and Electronics
Organofluorine compounds find applications in materials science and electronics. The TFM group’s electron-withdrawing properties make it useful for modifying material surfaces, enhancing stability, and improving electronic properties .
Biological Imaging and Probes
Fluorine-containing compounds are commonly used in positron emission tomography (PET) imaging. Researchers label molecules with fluorine isotopes (^18F) for non-invasive imaging of biological processes. The TFM group’s stability and favorable pharmacokinetics contribute to its suitability as a PET imaging probe .
If you’d like more detailed information on any specific application, feel free to ask
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified under GHS07. The hazard statement is H319, which means it causes serious eye irritation. The precautionary statements are P280 (wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;;/h1-3,8,18H,4-7,9,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMBQHXHBFGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)

![3-(3,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2820119.png)
![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)

![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/no-structure.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B2820125.png)
![4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine](/img/structure/B2820126.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2820130.png)